molecular formula C16H25N3 B11803842 2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine

2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B11803842
M. Wt: 259.39 g/mol
InChI Key: MKAFEOKQMIHKFL-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group, a methylpiperidinyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-methylpyridine, the pyridine ring is constructed through cyclization reactions.

    Substitution Reactions: The introduction of the methylpiperidinyl and pyrrolidinyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automation and Control: Employing automated systems to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered hydrogenation states.

    Substitution Products: Compounds with substituted functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(1-methylpiperidin-2-yl)pyridine: Lacks the pyrrolidinyl group, resulting in different chemical properties.

    3-(1-Methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine: Lacks the methyl group on the pyridine ring, affecting its reactivity and interactions.

Uniqueness

2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

2-methyl-3-(1-methylpiperidin-2-yl)-6-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C16H25N3/c1-13-14(15-7-3-4-10-18(15)2)8-9-16(17-13)19-11-5-6-12-19/h8-9,15H,3-7,10-12H2,1-2H3

InChI Key

MKAFEOKQMIHKFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)C3CCCCN3C

Origin of Product

United States

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